molecular formula C11H15ClN4O B3238994 2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone CAS No. 1417794-34-3

2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B3238994
CAS No.: 1417794-34-3
M. Wt: 254.71 g/mol
InChI Key: TWDVKYQPWOSTIK-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone is a chemical compound with the molecular formula C11H15ClN4O and a molecular weight of 254.72 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone typically involves the reaction of 3-methylpyrazine with piperazine, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-(4-methylpyrazin-2-yl)piperazin-1-yl)ethanone
  • 2-Chloro-1-(4-(2-methylpyrazin-2-yl)piperazin-1-yl)ethanone

Uniqueness

2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-chloro-1-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c1-9-11(14-3-2-13-9)16-6-4-15(5-7-16)10(17)8-12/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDVKYQPWOSTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177043
Record name Ethanone, 2-chloro-1-[4-(3-methyl-2-pyrazinyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417794-34-3
Record name Ethanone, 2-chloro-1-[4-(3-methyl-2-pyrazinyl)-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417794-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-[4-(3-methyl-2-pyrazinyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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